Therapeutic Window: Non-Hemolytic Activity at Effective Antimicrobial Concentrations
The key differentiating feature reported for Brevinin-1-SHa is its favorable early-stage safety profile, as it is deemed non-hemolytic at its effective antimicrobial concentrations [1]. This is a critical discriminator from several first-generation brevinin-1 peptides, such as brevinin-1E, which exhibit high hemolytic activity that limits their therapeutic utility [2]. This characteristic provides Brevinin-1-SHa with a potentially wider therapeutic window compared to hemolytic analogs.
| Evidence Dimension | Hemolytic activity at antimicrobial concentrations |
|---|---|
| Target Compound Data | Non-hemolytic at effective concentrations [1]. |
| Comparator Or Baseline | Brevinin-1E: Exhibits 'high hemolytic activity' (no direct comparative assay available) [2]. Other brevinin-1 family members can show hemolysis at MIC values. |
| Quantified Difference | Qualitative difference: non-hemolytic vs. hemolytic at effective doses. |
| Conditions | Human red blood cell hemolytic assay (implied context from thesis abstract [1]) vs. general brevinin-1E hemolysis reports. |
Why This Matters
For procurement decisions, a favorable, though qualitative, non-hemolytic profile at active concentrations establishes a superior selectivity baseline, making it a safer candidate for further development compared to systemically toxic brevinin family members.
- [1] Silu Liu. Assessing bioactivity of a bioactive peptide from the defensive skin secretion of Odorrana schmackeri. Master's thesis, Queen's University Belfast, 2017. View Source
- [2] Antimicrobially active polypeptides. Patent Justia. 1999. Reference to brevinin-1E high hemolytic activity. View Source
